[3-(9-Borabicyclo[3.3.1]nonan-9-yl)prop-1-yn-1-yl](trimethyl)silane
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Overview
Description
3-(9-Borabicyclo[3.3.1]nonan-9-yl)prop-1-yn-1-ylsilane is a chemical compound that features a unique structure combining a borabicyclo moiety with a propynyl group and a trimethylsilyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(9-Borabicyclo[3.3.1]nonan-9-yl)prop-1-yn-1-ylsilane typically involves the reaction of 9-borabicyclo[3.3.1]nonane with a propynyl halide in the presence of a base, followed by the introduction of the trimethylsilyl group. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to slightly elevated temperatures.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for larger volumes, ensuring the purity of reagents, and implementing efficient purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions::
- Oxidation: The compound can undergo oxidation reactions, particularly at the boron center, leading to the formation of boronic acids or borates.
- Reduction: Reduction reactions can target the alkyne group, converting it into alkenes or alkanes.
- Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
- Oxidation: Reagents such as hydrogen peroxide or peracids.
- Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas.
- Substitution: Nucleophiles like halides or alkoxides.
- Oxidation: Boronic acids or borates.
- Reduction: Alkenes or alkanes.
- Substitution: Compounds with different functional groups replacing the trimethylsilyl group.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the formation of complex molecules with boron and silicon functionalities.
Biology: Research is ongoing to explore its potential as a boron delivery agent in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Its unique structure allows for the exploration of new drug delivery systems and the development of novel pharmaceuticals.
Industry: The compound’s properties make it suitable for use in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 3-(9-Borabicyclo[3.3.1]nonan-9-yl)prop-1-yn-1-ylsilane involves its ability to participate in various chemical reactions due to the presence of reactive boron and silicon centers. These centers can interact with molecular targets, facilitating the formation of new bonds and the modification of existing structures. The pathways involved include nucleophilic addition, electrophilic substitution, and radical reactions.
Comparison with Similar Compounds
Similar Compounds::
- 3-(9-Borabicyclo[3.3.1]nonan-9-yl)prop-1-yn-1-ylsilane
- 3-(9-Borabicyclo[3.3.1]nonan-9-yl)prop-1-yn-1-ylsilane
Comparison: Compared to its similar compounds, 3-(9-Borabicyclo[3.3.1]nonan-9-yl)prop-1-yn-1-ylsilane is unique due to the specific steric and electronic effects imparted by the trimethylsilyl group. These effects influence its reactivity and the types of reactions it can undergo, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
96413-63-7 |
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Molecular Formula |
C14H25BSi |
Molecular Weight |
232.25 g/mol |
IUPAC Name |
3-(9-borabicyclo[3.3.1]nonan-9-yl)prop-1-ynyl-trimethylsilane |
InChI |
InChI=1S/C14H25BSi/c1-16(2,3)12-6-11-15-13-7-4-8-14(15)10-5-9-13/h13-14H,4-5,7-11H2,1-3H3 |
InChI Key |
XLUHLZZJQLKZLS-UHFFFAOYSA-N |
Canonical SMILES |
B1(C2CCCC1CCC2)CC#C[Si](C)(C)C |
Origin of Product |
United States |
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